molecular formula C12H15IO3 B2507368 Tert-butyl 3-iodo-2-methoxybenzoate CAS No. 1613269-59-2

Tert-butyl 3-iodo-2-methoxybenzoate

Cat. No.: B2507368
CAS No.: 1613269-59-2
M. Wt: 334.153
InChI Key: KVCDDVAHFPZAAF-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-2-methoxybenzoate is an organic compound with the molecular formula C12H15IO3 and a molecular weight of 334.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is often used in organic synthesis and research due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodo-2-methoxybenzoate typically involves the iodination of 2-methoxybenzoic acid followed by esterification with tert-butyl alcohol. The iodination can be achieved using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The esterification is usually carried out using an acid catalyst like sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale iodination and esterification reactions, often using continuous flow reactors to enhance efficiency and control .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Products like tert-butyl 3-azido-2-methoxybenzoate, tert-butyl 3-thiocyanato-2-methoxybenzoate.

    Reduction: Tert-butyl 3-amino-2-methoxybenzoate.

    Oxidation: Tert-butyl 3-iodo-2-hydroxybenzoate.

Scientific Research Applications

Tert-butyl 3-iodo-2-methoxybenzoate is widely used in scientific research due to its versatile reactivity. In chemistry, it serves as a precursor for the synthesis of various substituted benzoates and other aromatic compounds. In biology and medicine, it is used in the development of novel pharmaceuticals and bioactive molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-2-methoxybenzoate involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The iodine atom in the compound is highly reactive, allowing for easy substitution and functionalization. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

  • Tert-butyl 3-bromo-2-methoxybenzoate
  • Tert-butyl 3-chloro-2-methoxybenzoate
  • Tert-butyl 3-fluoro-2-methoxybenzoate

Comparison: Tert-butyl 3-iodo-2-methoxybenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity patterns and makes it particularly useful in reactions requiring heavy halogen atoms. The iodine atom also enhances the compound’s utility in radiolabeling applications .

Properties

IUPAC Name

tert-butyl 3-iodo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCDDVAHFPZAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (−5° C.) solution of tert-butanol (12.87 mL, 30 mmol) in THF (30 mL) was added, dropwise, BuLi (12.0 mL, 2.5 M in hexanes, 30 mmol). On complete addition, the solution was stirred for 20 minutes. To this solution is added a solution of 3-Iodo-2-methoxy-benzoyl Chloride (8.8 g, 29.8 mmol) in THF (12 mL). On complete addition, the cold bath was removed and stirring continued for 1.5 hours. This solution was diluted with ethyl acetate, washed with water and brine, dried over magnesium sulfate and concentrated. The residue was purified by silica chromatography (50 g silica; eluted with 0-20% ethyl acetate in hexanes) to give the title compound as an oil.
Quantity
12.87 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

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